Ethyl 3-(dodecylsulfanyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(dodecylsulfanyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethyl ester group at the 2-position of the indole ring and a dodecylsulfanyl group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(dodecylsulfanyl)-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with dodecylthiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N,N-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides and sulfones.
Reduction: The compound can be reduced at the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 3-(dodecylsulfanyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(dodecylsulfanyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The dodecylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds share a similar ester functional group but differ in the heterocyclic core and substituents.
Thiols and Sulfides: Compounds containing thiol or sulfide groups exhibit similar reactivity in oxidation and substitution reactions.
Uniqueness: Ethyl 3-(dodecylsulfanyl)-1H-indole-2-carboxylate is unique due to the combination of the indole core with a long alkyl chain sulfanyl group, which imparts distinct physicochemical properties and biological activities.
Properties
CAS No. |
872593-22-1 |
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Molecular Formula |
C23H35NO2S |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
ethyl 3-dodecylsulfanyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H35NO2S/c1-3-5-6-7-8-9-10-11-12-15-18-27-22-19-16-13-14-17-20(19)24-21(22)23(25)26-4-2/h13-14,16-17,24H,3-12,15,18H2,1-2H3 |
InChI Key |
ACFGKDATNAOLPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
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